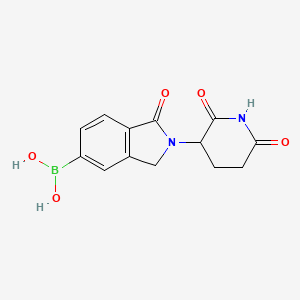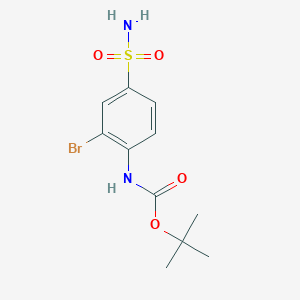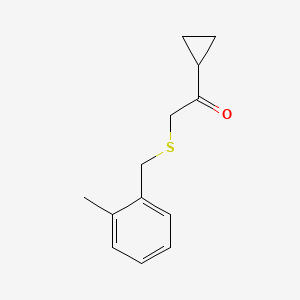
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by the presence of a cyclopropyl group, a 2-methylbenzylthio group, and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Thioether Formation: The synthesis of this compound typically involves the formation of a thioether bond. This can be achieved by reacting 1-cyclopropylethanone with 2-methylbenzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper(I) chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Halogenating agents like bromine or chlorine can be used to introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thioether-containing compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and cyclopropyl groups may play a role in its binding affinity and specificity.
相似化合物的比较
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a fluorophenyl group instead of a methylbenzylthio group.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Similar to the above but with the fluorine atom in a different position on the phenyl ring.
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one: This compound lacks the thioether linkage.
Uniqueness: 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is unique due to the presence of both a cyclopropyl group and a thioether linkage, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H16OS/c1-10-4-2-3-5-12(10)8-15-9-13(14)11-6-7-11/h2-5,11H,6-9H2,1H3 |
InChI 键 |
WDOUQJNVHYILPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSCC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)
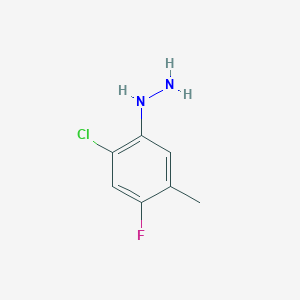
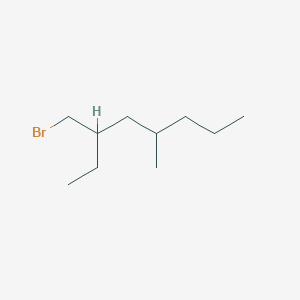
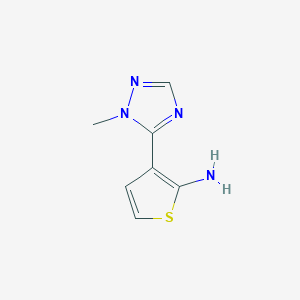
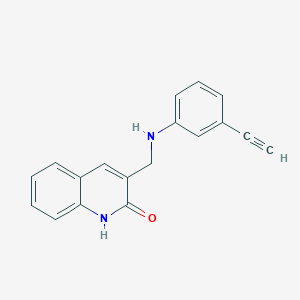
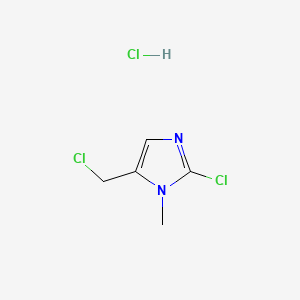
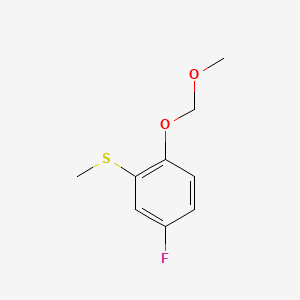
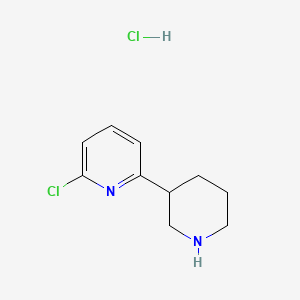
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
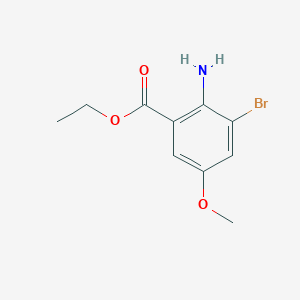
![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
